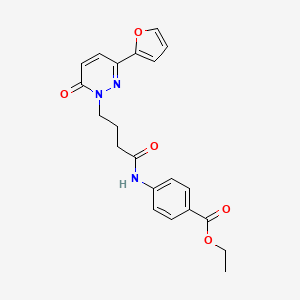

![molecular formula C12H9FN4O B2749383 1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1993233-09-2](/img/structure/B2749383.png)

1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

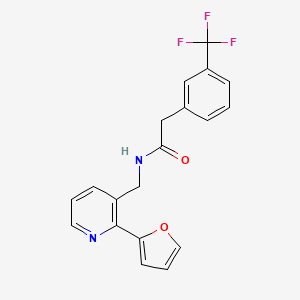

The compound “1-(3-fluorophenyl)-3-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one” belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7-deazapurine) ring with various amines . The resultant compounds were then tested for their antitubercular activity .Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines provides insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis

The chemical reactions of pyrazolo[3,4-d]pyrimidines involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their structure. For instance, the 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Anti-inflammatory Properties

Research on pyrazolo[1,5-a]pyrimidines, a closely related class, has demonstrated significant anti-inflammatory properties without the ulcerogenic activity typically associated with nonsteroidal anti-inflammatory drugs. These compounds were synthesized to study the effect of structural modifications on their anti-inflammatory properties, revealing that certain modifications could enhance therapeutic indices without inducing ulcerogenic effects (Auzzi et al., 1983).

Antimicrobial and Antifungal Activities

A study focusing on the synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidin derivatives highlighted their significant antimicrobial and antifungal activities. These compounds were prepared via cyclocondensation, showing promise as potent agents against various bacterial and fungal strains (Khobragade et al., 2010).

Agrochemical Research

Herbicidal Activity

A series of pyrazolo[3,4-d]pyrimidine-4-one derivatives was synthesized and evaluated for their herbicidal activity against different plant species. Some compounds exhibited good inhibition activities, offering a potential avenue for developing new herbicides (Luo et al., 2017).

Wirkmechanismus

Target of Action

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been studied for their potential biological and pharmacological activities .

Mode of Action

It is known that the pyrazolo[3,4-d]pyrimidin-4-one core is a significant scaffold in the synthesis and development of many promising drugs .

Biochemical Pathways

Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been associated with various biological applications .

Result of Action

Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown moderate to high in vitro antifungal activities .

Safety and Hazards

Zukünftige Richtungen

The future directions in the research of pyrazolo[3,4-d]pyrimidines involve the development of new compounds as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Biochemische Analyse

Biochemical Properties

The nature of these interactions is largely dependent on the specific substituents present on the pyrazolo[3,4-d]pyrimidine scaffold .

Cellular Effects

Some pyrazolo[3,4-d]pyrimidines have shown cytotoxic activities against various cell lines . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Some pyrazolo[3,4-d]pyrimidines have been found to inhibit CDK2, a key regulator of cell cycle progression . They exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-3-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN4O/c1-7-10-11(14-6-15-12(10)18)17(16-7)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDDLWGDYGGCFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=O)NC=N2)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-Aminocycloheptyl)methyl]-3,4-dihydro-1H-isochromene-3-carboxamide;hydrochloride](/img/structure/B2749302.png)

![2-{[4-(3,4-dimethylphenyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2749305.png)

![2-(4-chlorophenyl)-N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]acetamide](/img/structure/B2749306.png)

![1-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-phenoxypropan-1-one oxalate](/img/structure/B2749307.png)

![2-[(4-Chlorophenyl)sulfanyl]-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-ethanone](/img/structure/B2749310.png)

![S-{5-[(2-phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} benzenecarbothioate](/img/structure/B2749319.png)